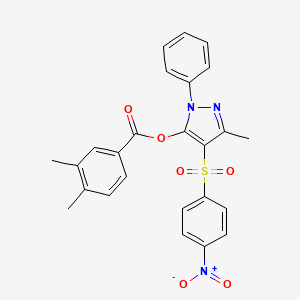
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a useful research compound. Its molecular formula is C25H21N3O6S and its molecular weight is 491.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of this compound is C24H19N3O6S. Its structure features a pyrazole core substituted with a nitrophenyl sulfonyl group and a dimethylbenzoate moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 463.49 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antioxidant Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant activity. The presence of the nitrophenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In vitro studies have shown that compounds with similar structures can reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may inhibit pro-inflammatory pathways by blocking specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .
The proposed mechanism of action for this compound involves:
- Electrophilic Attack : The electrophilic nature of the nitro group allows it to interact with nucleophiles in biological systems, potentially leading to the modification of target proteins.
- Enzyme Inhibition : By binding to active sites on enzymes involved in inflammatory processes, the compound can effectively reduce their activity.
- Radical Scavenging : The antioxidant properties are attributed to the ability of the pyrazole ring to donate electrons and neutralize free radicals.
Study 1: Antioxidant Activity Assessment
A study conducted on various pyrazole derivatives demonstrated that compounds with similar substituents showed enhanced antioxidant capabilities when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated a significant reduction in radical concentration, suggesting that the compound could be a potent antioxidant agent .
Study 2: Anti-inflammatory Effects
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines. This suggests that the compound effectively modulates inflammatory responses at the cellular level .
Propiedades
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-16-9-10-19(15-17(16)2)25(29)34-24-23(18(3)26-27(24)20-7-5-4-6-8-20)35(32,33)22-13-11-21(12-14-22)28(30)31/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYMONSCFLWMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














